molecular formula C8H5BrN2O2 B2942711 3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid CAS No. 1782194-76-6

3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid

Cat. No.: B2942711
CAS No.: 1782194-76-6
M. Wt: 241.044
InChI Key: SUVMWATVPVFSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid typically involves the cyclization of substituted pyridines with appropriate reagents. One common method involves the use of hydroxylamine-O-sulfonic acid to obtain substituted N-aminopyridine sulfates, which then undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate. The resulting pyrazolo[1,5-a]pyridine-3-carboxylate derivatives are then hydrolyzed to form the carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The pyrazole and pyridine rings can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the active site and preventing substrate access . This interaction can modulate signaling pathways involved in cell proliferation, differentiation, and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of selective inhibitors and other therapeutic agents.

Properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-4-10-11-3-1-2-5(7(6)11)8(12)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVMWATVPVFSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)Br)C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.